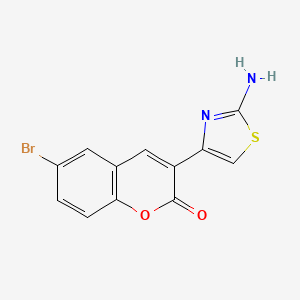
3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one” is likely to be a heterocyclic compound due to the presence of the 2-amino-1,3-thiazol-4-yl and 2H-chromen-2-one units . Thiazoles are aromatic compounds that contain a five-membered C3NS ring . The 2H-chromen-2-one unit is a coumarin derivative, which is a fragrant organic compound with a bicyclic structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a coumarin backbone . The exact structure would depend on the positions of the various substituents and the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic and nucleophilic centers present in its structure . The bromine atom on the coumarin ring, for instance, might make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants. Antioxidants are crucial in protecting cells from the damage caused by free radicals. The structure of thiazoles allows them to act as free radical scavengers, thereby preventing oxidative stress that can lead to chronic diseases .
Antimicrobial and Antifungal Applications
The antimicrobial properties of thiazoles make them valuable in the development of new drugs to combat bacterial infections. They have been used to create compounds like sulfathiazole, which is effective against various bacterial strains. Similarly, thiazole-based compounds like abafungin exhibit antifungal activity, providing a basis for developing treatments for fungal infections .
Anticancer and Cytotoxic Effects
Thiazoles have shown promise in cancer research due to their cytotoxic effects on tumor cells. Derivatives of thiazoles have been synthesized and tested for their ability to inhibit the growth of cancer cells, making them potential candidates for anticancer drugs .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of thiazole compounds are well-documented. They can be designed to reduce inflammation and pain, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Thiazoles have been studied for their neuroprotective properties. They play a role in the synthesis of neurotransmitters and have been associated with the normal functioning of the nervous system. This makes them potential agents for treating neurodegenerative diseases .
Antiviral and Anti-HIV Activity
Thiazole derivatives have been explored for their antiviral activities, including against HIV. Compounds like ritonavir, which contain thiazole rings, are part of the treatment regimen for HIV/AIDS, highlighting the significance of thiazoles in antiviral therapy .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-6-bromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMHOWJAGZRYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

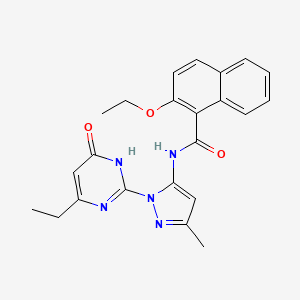
![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)
![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)

![3-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2981476.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2981477.png)
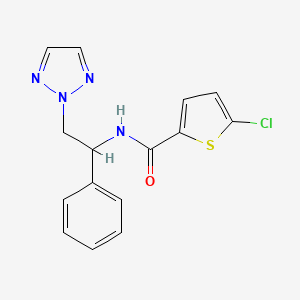
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)
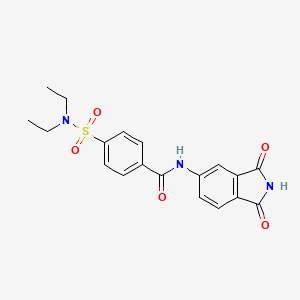
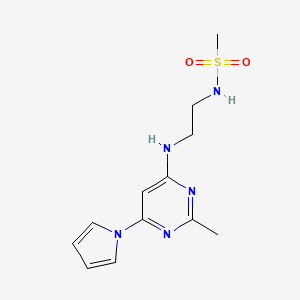
![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)
![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)
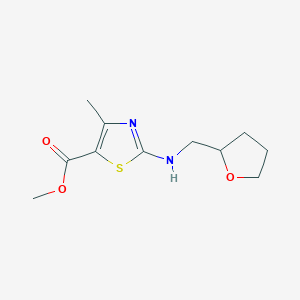
![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)